![molecular formula C18H16N2O3S B5705414 N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)
N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, also known as MBZM, is a chemical compound with potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby inhibiting the growth of cancer cells. N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has been extensively studied for its pharmacological properties and has been shown to have potential therapeutic applications. However, there are also some limitations to using N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Future Directions
There are several future directions for the research on N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail and to identify its molecular targets. Additionally, the development of more potent and selective HDAC inhibitors based on N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide could lead to the discovery of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide is a chemical compound with potential therapeutic applications in various diseases such as cancer and neurodegenerative diseases. It has been extensively studied for its pharmacological properties and has been shown to possess anti-cancer and neuroprotective properties. However, further research is needed to fully understand its mechanism of action and to establish its efficacy and safety in humans.
Synthesis Methods
The synthesis of N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride and then with 4-methoxyaniline. The resulting compound is then treated with ammonium carbonate to yield N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide. The reaction scheme is shown below:
Scientific Research Applications
N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-14-5-3-4-6-15(14)23-16(11)17(21)20-18(24)19-12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMUXDOLAWNPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide |
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